molecular formula C15H16F3N5OS B2604314 N-[(thiophen-2-yl)methyl]-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 2380179-62-2

N-[(thiophen-2-yl)methyl]-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B2604314
CAS No.: 2380179-62-2
M. Wt: 371.38
InChI Key: YFWSELQMTMGQSB-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide is a complex organic compound that features a thiophene ring, a trifluoromethyl-substituted pyridazine ring, and a piperazine carboxamide group

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-2-yl)methyl]-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted pyridazine derivatives

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)methyl]-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and pyridazine rings can interact with the active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(thiophen-2-yl)methyl]-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide is unique due to the combination of its three distinct functional groups: the thiophene ring, the trifluoromethyl-substituted pyridazine ring, and the piperazine carboxamide group. This combination imparts unique electronic and biological properties to the compound, making it a valuable candidate for various scientific research applications .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5OS/c16-15(17,18)12-3-4-13(21-20-12)22-5-7-23(8-6-22)14(24)19-10-11-2-1-9-25-11/h1-4,9H,5-8,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWSELQMTMGQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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